Acefylline piperazinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

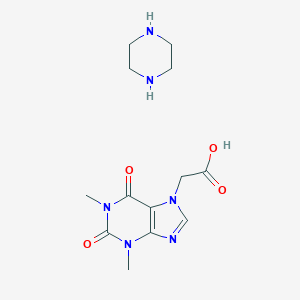

Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .

化学反応の分析

Reactivity of the Xanthine Core

-

Oxidation : The purine ring undergoes oxidation at C-8 under strong oxidative agents (e.g., KMnO₄), forming uric acid derivatives.

-

N-Methylation : Reacts with methyl iodide in DMF to yield 1,3-dimethylxanthine analogs (confirmed via IR at υ 1648 cm⁻¹ for C=O) .

Piperazine-Mediated Reactions

Metabolic Pathways

Acefylline piperazinate undergoes hepatic metabolism via CYP1A2 , producing:

-

N-Mononitrosopiperazine (MNPz) : Formed in gastric juice through nitrosation .

-

3-Hydroxypiperazine : A secondary metabolite with reduced toxicity .

Enzyme Interactions

-

Adenosine Receptor Antagonism : Binds to A₁/A₂ receptors (Kᵢ = 0.8–1.2 μM), increasing cAMP levels .

-

Phosphodiesterase Inhibition : IC₅₀ = 12.5 μM, contributing to bronchodilation .

Stability Under Physicochemical Conditions

Polymer-Drug Interactions

This compound forms stable complexes with:

科学的研究の応用

Acefylline piperazinate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of xanthine derivatives and their chemical properties.

Biology: It is used in research on adenosine receptor antagonists and their effects on cellular processes.

Medicine: It is used in the development of bronchodilator drugs for the treatment of respiratory conditions.

Industry: It is used in the formulation of pharmaceutical products and as an active ingredient in various therapeutic preparations

作用機序

Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .

類似化合物との比較

Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity compared to acefylline piperazinate.

Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator properties.

Aminophylline: A compound similar to theophylline but with different pharmacokinetic properties

Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .

特性

CAS番号 |

18833-13-1 |

|---|---|

分子式 |

C100H150N46O32 |

分子量 |

2508.6 g/mol |

IUPAC名 |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |

InChI |

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |

InChIキー |

IUKJNIOSXCPLLP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |

正規SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |

Key on ui other cas no. |

5690-66-4 |

ピクトグラム |

Irritant |

同義語 |

acefyllin piperazinate acephylline piperazinate acepifylline acepiphyllin Etaphylline Minophylline theophylline ethanoate of piperazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。